N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Description
N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a fluorophenyl ring, a morpholine ring, and a cyclopentyl group, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c22-18-5-3-4-17(14-18)20(8-9-20)16-23-19(25)15-21(6-1-2-7-21)24-10-12-26-13-11-24/h3-5,14H,1-2,6-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOIFCVIPQSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NCC2(CC2)C3=CC(=CC=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide typically involves multiple steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions.
Introduction of the fluorophenyl ring: This step involves the coupling of the cyclopropyl group with a fluorobenzene derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the morpholine ring: This can be synthesized through the reaction of diethanolamine with a suitable alkyl halide.
Coupling of the cyclopentyl group: This step involves the reaction of the morpholine derivative with a cyclopentyl halide under basic conditions.
Final coupling: The final step involves the coupling of the intermediate compounds to form the target compound, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the interactions of cyclopropyl and morpholine-containing compounds with biological systems.
Medicine: Potential therapeutic applications due to its unique structure and potential biological activity.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(3-chlorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
- N-[[1-(3-bromophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
- N-[[1-(3-methylphenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide
Uniqueness
N-[[1-(3-fluorophenyl)cyclopropyl]methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
